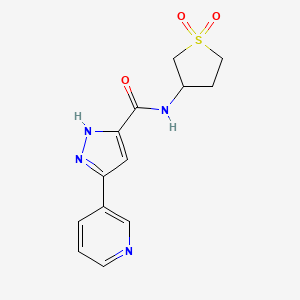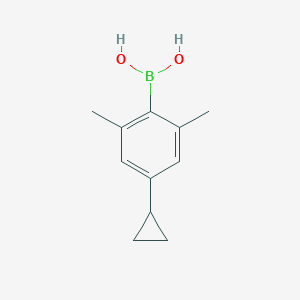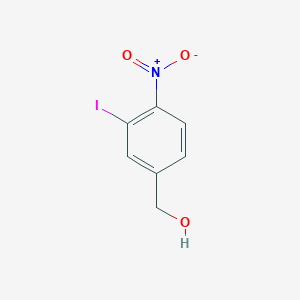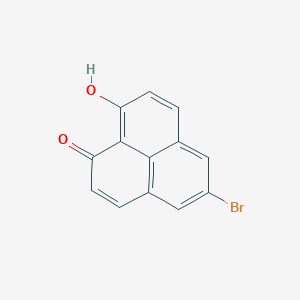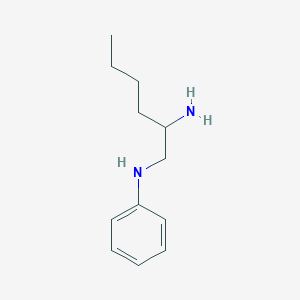
N1-phenylhexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-phenylhexane-1,2-diamine is an organic compound characterized by the presence of a phenyl group attached to a hexane chain with two amine groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenylhexane-1,2-diamine typically involves the reaction of hexane-1,2-diamine with a phenylating agent. One common method is the reductive amination of hexane-1,2-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N1-phenylhexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Modified amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N1-phenylhexane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the development of hybrid nanoflowers for biosensors and catalysis.
Mechanism of Action
The mechanism of action of N1-phenylhexane-1,2-diamine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to bind to estrogen receptors and epidermal growth factor receptors, inhibiting their activity and leading to cytotoxic effects . Molecular docking studies have provided insights into its binding interactions and potential inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
N1-phenylbenzene-1,2-diamine: Similar structure but with a benzene ring instead of a hexane chain.
1,2-phenylenediamine: Lacks the phenyl group attached to the hexane chain.
Uniqueness
N1-phenylhexane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer hexane chain compared to similar compounds like N1-phenylbenzene-1,2-diamine may influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-N-phenylhexane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-2-3-7-11(13)10-14-12-8-5-4-6-9-12/h4-6,8-9,11,14H,2-3,7,10,13H2,1H3 |
InChI Key |
XRDZGTPHKLAIFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CNC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


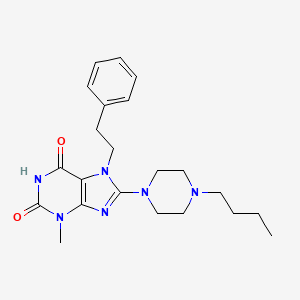
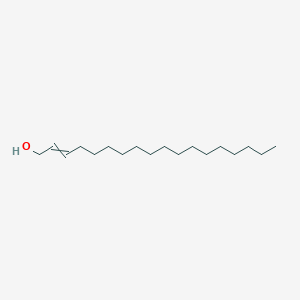
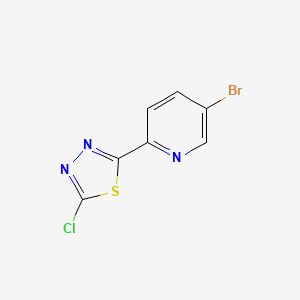
![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14086501.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)

![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
